molecular formula C16H18BrNO2 B5627537 N-(3-BROMO-4-METHOXYBENZYL)(2-METHOXYPHENYL)METHANAMINE CAS No. 355382-33-1

N-(3-BROMO-4-METHOXYBENZYL)(2-METHOXYPHENYL)METHANAMINE

Cat. No.: B5627537
CAS No.: 355382-33-1
M. Wt: 336.22 g/mol
InChI Key: PJQLBHPVZLELQF-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxybenzyl)(2-methoxyphenyl)methanamine is an organic compound with the molecular formula C15H16BrNO2 It is characterized by the presence of a bromine atom, two methoxy groups, and an amine group attached to a benzyl and phenyl ring

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methoxybenzyl)(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methoxybenzyl)(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-6-4-3-5-13(15)11-18-10-12-7-8-16(20-2)14(17)9-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLBHPVZLELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175493
Record name 3-Bromo-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-33-1
Record name 3-Bromo-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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